5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine
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Overview
Description
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring fused to a benzene ring with two amine groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone. One common method is the condensation of o-phenylenediamine with benzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and process optimization techniques can help in achieving higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzimidazole-quinone derivatives, while reduction can yield benzimidazole-amine derivatives.
Scientific Research Applications
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as fluorescent dyes and sensors, due to its unique optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: This compound has three benzimidazole rings attached to a central benzene ring and is used in the synthesis of metal-organic frameworks.
2-Phenylbenzimidazole: This compound has a phenyl group attached to the benzimidazole ring and is known for its antitumor activity.
Uniqueness
5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions. Its dual amine groups provide additional sites for functionalization, making it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C13H12N4 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H12N4/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2,(H,16,17) |
InChI Key |
OWACAQHQSRMSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
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